Methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine
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Overview
Description
Methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine is an organic compound with the molecular formula C₉H₁₃N₃ and a molecular weight of 163.22 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a pyrimidine ring and a butenylamine side chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine typically involves the reaction of pyrimidine derivatives with appropriate butenylamine precursors. One common method involves the use of a Grignard reaction followed by reductive amination . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with industrial safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
Methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives to form substituted pyrimidine compounds.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized pyrimidine derivatives, reduced amine derivatives, and various substituted pyrimidine compounds .
Scientific Research Applications
Methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function . The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibition properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activities, particularly in cancer research.
Uniqueness
Methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimidine ring and a butenylamine side chain makes it a versatile compound for various research applications .
Properties
IUPAC Name |
(E)-N-methyl-4-pyrimidin-5-ylbut-3-en-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-10-5-3-2-4-9-6-11-8-12-7-9/h2,4,6-8,10H,3,5H2,1H3/b4-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTZRFSIPNDBPJ-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=CC1=CN=CN=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC/C=C/C1=CN=CN=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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